Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate
Description
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 5-anilino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-2-25-21(24)19-13-14-23(15-17-9-5-3-6-10-17)16-20(19)22-18-11-7-4-8-12-18/h3-12,22H,2,13-16H2,1H3 |
InChI Key |
YMSABQGDWWTSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Utilizing β-Ketoesters and Aromatic Amines
A widely employed strategy involves the one-pot condensation of β-ketoesters, aldehydes, and amines. For example, triethylammonium hydrogen sulfate ([Et3NH][HSO4]) catalyzes the reaction between methyl acetoacetate, benzaldehyde, and aniline under solvent-free conditions at 60°C (Table 1). This method leverages Mannich-type reactions to assemble the tetrahydropyridine core.
Key Steps :
- Knoevenagel Condensation : Benzaldehyde and methyl acetoacetate form an α,β-unsaturated ketoester intermediate.
- Michael Addition : Aniline attacks the enone system, generating a β-amino ketone.
- Intramolecular Cyclization : Spontaneous cyclization yields the tetrahydropyridine ring.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | [Et3NH][HSO4] | EtOH | 80 | 45 |
| 2 | [Et3NH][HSO4] | DMF | 85 | 40 |
| 3 | None | CH3CN | 85 | Trace |
This approach achieves moderate yields (45–63%) but requires optimization of solvent and catalyst loading.
Grignard Addition to Preformed Tetrahydropyridine Intermediates
Grignard reagents enable direct functionalization of tetrahydropyridine precursors. For instance, methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate reacts with (3-bromophenyl)magnesium bromide in tetrahydrofuran (THF) at −15°C to introduce aryl groups at the 3-position. Adapting this method, phenylmagnesium bromide could install the phenylamino moiety via subsequent amination.
Procedure :
- Grignard Formation : Phenylmagnesium bromide is prepared in THF.
- Nucleophilic Attack : The Grignard reagent adds to the tetrahydropyridine carbonyl, forming a tertiary alcohol intermediate.
- Dehydration and Amination : Acidic workup eliminates water, followed by treatment with ammonium chloride to introduce the amino group.
This method offers regioselectivity but requires stringent temperature control (−15°C to 20°C) to avoid over-addition.
Cyclization of Enaminoesters with Malononitrile
Enaminoesters derived from β-ketoesters and amines undergo cyclization with malononitrile under microwave-assisted conditions. For example, refluxing enaminoester intermediates with malononitrile in acetic acid for 5 minutes yields 6-hydroxy-2-amino-3-cyanopyridines. Hydrolysis of the nitrile group and esterification could furnish the target compound.
Optimized Conditions :
- Microwave Irradiation : 300 W, 100°C, 5 minutes.
- Solvent : Acetic acid with ammonium acetate.
- Yield : 60–70% after column purification.
This route benefits from rapid reaction times but necessitates post-cyclization modifications to install the benzyl and ethyl ester groups.
Strecker-Type Condensation Followed by Alkylation
A Strecker condensation strategy constructs the piperidine core. Starting with 1-benzylpiperidin-4-one, condensation with aniline and hydrogen cyanide (HCN) forms an α-aminonitrile intermediate. Subsequent hydrolysis with concentrated H2SO4 yields the corresponding amide, which is esterified with ethanol and thionyl chloride (SOCl2).
Critical Steps :
- Strecker Condensation : Piperidone + Aniline + HCN → α-Aminonitrile (90% yield).
- Hydrolysis : H2SO4 converts nitrile to amide.
- Esterification : SOCl2/MeOH converts amide to ethyl ester (40–45% over three steps).
Final N-benzylation uses benzyl chloride under basic conditions (K2CO3, DMF), achieving 70–80% yield.
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of pyridine precursors offers a stereocontrolled route. For example, 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one undergoes hydrogenation with palladium on carbon (Pd/C) in ethanol at 20–100°C and 0.7–6.2 bar pressure, yielding the saturated piperidine. Adapting this method, a pyridine intermediate with phenylamino and ester groups could be reduced to the tetrahydropyridine.
Conditions :
This method ensures high purity but requires access to specialized pyridine precursors.
Chemical Reactions Analysis
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations:
- Position 5: The phenylamino group in the target compound may engage in hydrogen bonding, contrasting with MPTP’s unsubstituted phenyl group (linked to neurotoxicity) and the trifluoromethylsulfonyloxy group (a leaving group for further derivatization) .
- Position 4 : The ethyl carboxylate ester in the target compound and analog suggests hydrolytic instability, whereas MPTP lacks this functional group entirely .
Biological Activity
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate (EBPTC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | Ethyl 5-anilino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate |
| InChI Key | YMSABQGDWWTSPL-UHFFFAOYSA-N |
EBPTC's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : EBPTC shows potential in binding to receptors such as estrogen receptors, influencing cellular responses.
Anticancer Properties
Research indicates that compounds similar to EBPTC exhibit significant anticancer properties. A study on tetrahydropyridine derivatives demonstrated that certain analogs possess antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism involves the modulation of estrogen receptor activity, which is crucial in hormone-dependent cancers.
Case Study : In a comparative study of tetrahydropyridine derivatives, one analog exhibited a high docking score for estrogen receptor alpha (ERα), suggesting strong binding affinity and potential efficacy as an anticancer agent .
Anti-inflammatory Effects
Tetrahydropyridine derivatives have also shown anti-inflammatory activity. The structure of EBPTC allows it to participate in interactions that may reduce inflammation, which is often linked to cancer progression .
Research Findings
- Synthesis and Characterization : EBPTC is synthesized through multi-step organic reactions involving benzylamine derivatives and pyridine precursors. This synthesis pathway enhances the yield and purity of the compound.
- Biological Screening : Various studies have utilized cell viability assays (e.g., CellTiter-Glo) to assess the cytotoxicity of EBPTC against different cancer cell lines. Results indicate promising antiproliferative effects, warranting further investigation into its therapeutic potential .
- Molecular Modeling Studies : Docking studies using software like SYBYL-X have been employed to predict the interaction between EBPTC and biological targets. These studies help identify conformations that maximize binding efficiency, aiding in the design of more potent derivatives .
Comparative Analysis with Related Compounds
A comparative analysis reveals that while EBPTC shares structural similarities with other tetrahydropyridine derivatives, its unique combination of functional groups contributes to distinct biological activities.
| Compound | Key Activity |
|---|---|
| Methyl 1-Benzyl-5-(phenylamino)-1,2,3-triazole-4-carboxylate | Anticancer |
| 1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
